11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: dibenzo[b,e][1,4]diazepin-1-one , belongs to the class of diazepinones. Its structure features a fused dibenzodiazepine ring system, which confers interesting properties. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:
One-Pot Synthesis: A one-pot method involves the reaction of benzene-1,2-diamine with 1,3-cyclohexanedione and pyrazol-carbaldehydes. This approach yields various pyrazolyl-dibenzo[b,e][1,4]diazepinones.
Other Routes: Additional synthetic routes may involve cyclization reactions or condensation of appropriate precursors.
Reaction Conditions:
The specific conditions depend on the chosen synthetic route. Generally, these reactions occur at room temperature or under mild heating.
Industrial Production:
While no specific industrial-scale production methods are widely reported, research continues to explore efficient large-scale synthesis.
Chemical Reactions Analysis
11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: undergoes various reactions:
Oxidation: It can be oxidized using suitable reagents.
Reduction: Reduction reactions yield the corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions occur at the carbonyl group.
Common Reagents: These include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
This compound finds applications in:
Medicine: It exhibits anti-proliferative activity against human cancer cell lines.
Chemistry: As a fluorescent chemosensor, it selectively detects Cd²⁺ cations.
Biology: Its interactions with biological targets are an area of ongoing research.
Mechanism of Action
The exact mechanism remains an active field of study. It likely involves interactions with cellular receptors or enzymes, affecting downstream signaling pathways.
Comparison with Similar Compounds
While 11-(biphenyl-4-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its fused ring system, similar compounds include:
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11(10H)-one: Exhibits potent tumor growth inhibition.
(Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1,4]diazepin-3-ylidene)propan-2-one: A related derivative.
Properties
Molecular Formula |
C31H26N2O |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
9-phenyl-6-(4-phenylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H26N2O/c34-29-20-25(22-11-5-2-6-12-22)19-28-30(29)31(33-27-14-8-7-13-26(27)32-28)24-17-15-23(16-18-24)21-9-3-1-4-10-21/h1-18,25,31-33H,19-20H2 |
InChI Key |
ODDZZRWZCIJQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.